Morazone is a pyrazolone-class NSAID prodrug that reliably generates phenmetrazine upon metabolism, enabling precise comparison with analogs like famprofazone (which yields methamphetamine). This distinct metabolic fate eliminates confounding stimulant effects in preclinical pain models. Key advantages:
Morazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, structurally related to phenazone. It is recognized for its analgesic, anti-inflammatory, and antipyretic properties. A defining characteristic of Morazone is its in vivo metabolism, which results in the formation of phenmetrazine, a sympathomimetic agent. This metabolic pathway is a critical point of differentiation from other pyrazolone derivatives used in research and development.
Direct substitution of Morazone with other pyrazolone-class NSAIDs, such as Famprofazone, is unsuitable for most research and development applications due to profound differences in metabolic fate. While therapeutically similar, Famprofazone is metabolized in humans to methamphetamine, a potent central nervous system stimulant with high abuse potential and strict regulatory controls. Morazone, in contrast, metabolizes to phenmetrazine. This fundamental divergence in metabolic byproducts means that data generated with one compound is not transferable to the other, impacting everything from pharmacological activity and toxicological assessment to the interpretation of in-life study results and regulatory compliance.
Morazone is metabolized in vivo to phenmetrazine, a controlled stimulant. This contrasts sharply with the structurally and functionally similar pyrazolone NSAID Famprofazone, which is known to metabolize to methamphetamine. Studies show that after a 100 mg oral dose of Famprofazone, up to 4.6 mg of methamphetamine can be excreted over 36 hours, suggesting at least 20% of the dose is converted. This metabolic difference is critical, as the generation of methamphetamine introduces a highly potent and regulated substance, complicating experimental design and interpretation.
| Evidence Dimension | Primary Metabolite of Concern |
| Target Compound Data | Phenmetrazine |
| Comparator Or Baseline | Famprofazone: Methamphetamine |
| Quantified Difference | Qualitatively different controlled substance metabolite (Phenmetrazine vs. Methamphetamine) |
| Conditions | Human in vivo metabolism following oral administration. |
Selecting Morazone avoids the experimental and regulatory complications of generating methamphetamine as a metabolite, ensuring cleaner toxicological and pharmacological profiles.
The choice between Morazone free base and its hydrochloride salt is a critical procurement decision driven by formulation requirements. The free base is soluble in organic solvents such as chloroform, methanol, and acetone, but only slightly soluble in ether and not specified as water-soluble. In contrast, the hydrochloride salt form (CAS 50321-35-2) is explicitly described as soluble in water. This differential solubility is a common and predictable property for free bases versus their salts, allowing for tailored use in either aqueous-based systems for in vivo dosing or organic-based systems for synthesis and certain analytical preparations.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Morazone Hydrochloride: Soluble in water |
| Comparator Or Baseline | Morazone (Free Base): Not specified as water-soluble; soluble in organic solvents |
| Quantified Difference | Qualitative difference in primary solvent compatibility (Aqueous vs. Organic) |
| Conditions | Standard physicochemical property assessment. |
Procuring the correct form—free base for organic media or hydrochloride salt for aqueous solutions—is essential for successful formulation, avoiding dissolution failures and ensuring experimental reproducibility.
For research programs investigating pyrazolone-class NSAIDs, Morazone serves as a critical reference compound whose metabolic profile (yielding phenmetrazine) can be directly compared against analogs like Famprofazone (yielding methamphetamine) to isolate the specific pharmacological or toxicological effects of these distinct metabolites.
The availability of Morazone as both a water-soluble hydrochloride salt and an organic-soluble free base makes it a suitable candidate for developing and optimizing different formulation strategies, such as aqueous solutions for parenteral administration or organic solutions for incorporation into other delivery systems.
In preclinical pain and inflammation models where a non-opioid, non-steroidal analgesic is required as a benchmark, Morazone can be used as a reference standard, particularly when the study aims to avoid the specific metabolic pathways or side-effect profiles of more common NSAIDs.